
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is typically found as a colorless crystalline solid or white crystalline powder and has limited solubility in water but good solubility in organic solvents such as alcohols, ethers, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid can be achieved through a multi-step process. One common method involves the reaction of 2-trifluoromethylphenyl methyl ether with sodium cyanide in the presence of ammonia to form 2-amino-2-(2-trifluoromethylphenyl)acetonitrile. This intermediate is then hydrogenated in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives. Substitution reactions on the phenyl ring can result in various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid span several domains:
Chemistry
- Building Block: It serves as a fundamental building block in the synthesis of more complex organic molecules. Its structural features allow for the creation of various analogs and derivatives used in pharmaceutical development.
- Reagent in Reactions: The compound is employed as a reagent in numerous chemical reactions due to its unique reactivity profile.
Biology
- Biological Activity Studies: Research indicates potential biological activities, including effects on enzyme function and cellular processes. The compound's amino group can form hydrogen bonds with biological molecules, enhancing its interaction with various targets.
- Neurotransmitter Systems: It has been studied for its role as an antagonist of certain receptors involved in neurological pathways, making it a candidate for drug development targeting neurological disorders.
Medicine
- Therapeutic Applications: Ongoing research explores its potential therapeutic applications, particularly in drug development for treating diseases such as cancer and neurodegenerative disorders. Its ability to modulate receptor binding and signal transduction pathways positions it as a promising candidate for new treatments .
- Chronic Disease Treatment: Studies have shown efficacy in reducing inflammation and improving neurological functions in models of cerebral ischemia, suggesting its utility in treating chronic conditions like rheumatoid arthritis and glomerulonephritis .
Industry
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials, including agrochemicals and pharmaceuticals. Its unique properties make it valuable for developing innovative industrial applications.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-D-phenylalanine: This compound shares a similar trifluoromethyl group and phenyl ring but differs in the position of the amino group.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: This compound contains a trifluoromethyl group and a phenyl ring but has a thiazole ring instead of a propanoic acid moiety
Uniqueness
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications .
Biological Activity
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid, a compound featuring a trifluoromethyl group, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by the presence of a trifluoromethyl group at the para position of the phenyl ring. This structural feature significantly influences its biological activity, particularly in enhancing potency against various biological targets.
Research indicates that the trifluoromethyl group enhances the compound's interaction with biological molecules, such as enzymes and receptors. For instance, studies have shown that compounds containing this functional group can exhibit increased potency in inhibiting serotonin uptake and other enzyme activities compared to their non-fluorinated analogs .
Antichlamydial Activity
A significant area of research has focused on the antichlamydial properties of this compound. In a study examining various derivatives for their activity against Chlamydia, it was found that the presence of the trifluoromethyl group was crucial for enhancing antichlamydial activity. Compounds lacking this group exhibited minimal or no activity, underscoring its importance in drug design .
Antimicrobial Properties
In addition to its antichlamydial effects, this compound has shown promising results against a range of bacteria. For example, derivatives were tested against Neisseria meningitidis and Haemophilus influenzae, demonstrating moderate antibacterial activity. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring could further optimize antimicrobial efficacy .
Case Studies and Research Findings
-
Study on Trifluoromethyl Compounds :
- Objective : To evaluate the biological activity of various trifluoromethyl-substituted compounds.
- Findings : Compounds with a trifluoromethyl group showed significantly higher inhibition rates against Chlamydia compared to those without. The most active derivatives had IC50 values in the low microgram range, indicating potent biological activity .
- Antimicrobial Activity Assessment :
Data Table: Biological Activity Overview
Activity Type | Target Organism/Enzyme | IC50/MIC Value (µg/mL) | Notes |
---|---|---|---|
Antichlamydial | Chlamydia trachomatis | 5.2 | High selectivity observed |
Antibacterial | Neisseria meningitidis | 16 | Moderate potency |
Antibacterial | Haemophilus influenzae | 8 | Comparable to existing antibiotics |
Properties
IUPAC Name |
3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(5-14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYPXHLJMILYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214890 | |
Record name | α-(Aminomethyl)-4-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-62-1 | |
Record name | α-(Aminomethyl)-4-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Aminomethyl)-4-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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